Piperazine-1,4-dicarbothiohydrazide

Description

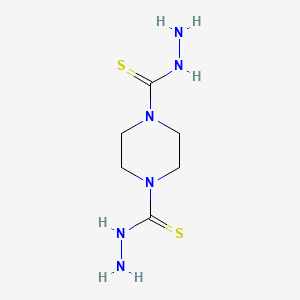

Structure

3D Structure

Properties

CAS No. |

60768-84-5 |

|---|---|

Molecular Formula |

C6H14N6S2 |

Molecular Weight |

234.4 g/mol |

IUPAC Name |

piperazine-1,4-dicarbothiohydrazide |

InChI |

InChI=1S/C6H14N6S2/c7-9-5(13)11-1-2-12(4-3-11)6(14)10-8/h1-4,7-8H2,(H,9,13)(H,10,14) |

InChI Key |

GISXBSSCHFURCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=S)NN)C(=S)NN |

Origin of Product |

United States |

Synthetic Methodologies for Piperazine 1,4 Dicarbothiohydrazide and Its Derivatives

Strategies for Piperazine (B1678402) Ring Functionalization

The piperazine ring serves as a versatile scaffold that can be functionalized at its nitrogen atoms to introduce a variety of substituents, thereby modulating the physicochemical and biological properties of the final compounds. The synthetic approaches to achieve this can be broadly categorized into direct N-substitution and multistep synthesis from piperazine precursors.

Direct N-Substitution Approaches

Direct N-substitution of the piperazine ring is a common and straightforward method for introducing functional groups. This typically involves the reaction of piperazine or a monosubstituted piperazine with an appropriate electrophile. For the synthesis of derivatives of piperazine-1,4-dicarbothiohydrazide, this could involve the initial attachment of various organic groups to one or both nitrogen atoms before the formation of the dicarbothiohydrazide functionalities.

A simplified and efficient one-pot, one-step procedure for the synthesis of monosubstituted piperazine derivatives has been developed, which avoids the need for protecting groups by using a protonated piperazine species. mdpi.com This method, which can be catalyzed by metal ions on a polymeric resin, offers a greener and more cost-effective route to a wide array of monosubstituted piperazines that can serve as precursors for more complex derivatives. mdpi.com

Multistep Synthesis from Piperazine Precursors

In cases where direct substitution is not feasible or leads to undesired byproducts, multistep synthetic routes are employed. This can involve the use of protecting groups to control the regioselectivity of the reactions. For instance, N-Boc-piperazine is a common intermediate that allows for the functionalization of one nitrogen atom, followed by deprotection and subsequent reaction at the second nitrogen. rsc.org

Furthermore, complex piperazine derivatives can be assembled through the construction of the piperazine ring itself from acyclic precursors. This de novo synthesis allows for the introduction of substituents at specific positions on the ring, which might be difficult to achieve through direct functionalization of a pre-existing piperazine core.

Formation of Dicarbothiohydrazide Functionalities

The key structural feature of this compound is the dicarbothiohydrazide group attached to each nitrogen of the piperazine ring. The formation of this functionality involves the introduction of a thiocarbonyl group followed by coupling with hydrazine (B178648).

Reaction Pathways for Thiocarbonyl Group Introduction

The introduction of the thiocarbonyl group is typically achieved through the reaction of the secondary amine groups of piperazine with carbon disulfide (CS₂). This reaction, a nucleophilic addition, results in the formation of dithiocarbamate (B8719985) intermediates. nih.gov The reaction of amines with carbon disulfide is a well-established method for the formation of a carbon-sulfur double bond. nih.gov In the context of piperazine, this would lead to the formation of piperazine-1,4-dicarbodithioic acid. nih.gov

Hydrazine Coupling Reactions

Following the formation of the dithiocarbamate or a related reactive intermediate, the coupling with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) is carried out. The hydrazine acts as a nucleophile, attacking the thiocarbonyl carbon and displacing a leaving group to form the final thiohydrazide linkage. A general synthetic route for similar compounds involves the treatment of an acid hydrazide with carbon disulfide in the presence of a base to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate. nih.gov This suggests a plausible pathway for the synthesis of this compound would involve the reaction of piperazine with two equivalents of carbon disulfide, followed by reaction with two equivalents of hydrazine hydrate.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the product include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts.

For related syntheses of piperazine derivatives, various conditions have been explored. For instance, manganese(III) acetate (B1210297) has been used as a mediator in radical cyclization reactions to synthesize piperazine-containing dihydrofuran compounds, with reactions carried out in glacial acetic acid at elevated temperatures. nih.gov The synthesis of other heterocyclic systems incorporating a piperazine moiety has been achieved using different solvents and catalysts, highlighting the need to tailor the reaction conditions to the specific transformation.

Catalytic Approaches in Thiocarbohydrazide (B147625) Formation

Catalysis offers a pathway to enhance the efficiency and selectivity of thiocarbohydrazide synthesis. Various catalytic systems have been explored for the formation of thiocarbohydrazide and its derivatives.

One notable catalytic approach involves the use of 2-chloroethanol (B45725) in the scale-up synthesis of thiocarbohydrazide from carbon disulfide and hydrazine hydrate. sapub.orgresearchgate.net Optimized conditions for this catalytic process include a reaction temperature of 80°C, a reaction time of 10-11 hours, and a specific molar ratio of reactants, resulting in a total yield of over 90%. sapub.orgresearchgate.net

The synthesis of thiocarbohydrazide can also be influenced by the presence of other reagents that act in a catalytic or pseudo-catalytic manner. For instance, conducting the decomposition of hydrazinium-dithiocarbazinate in the presence of hydrazine has been shown to increase the yield of thiocarbohydrazide. google.comgoogle.com Similarly, the reaction can be carried out in the presence of an amine other than hydrazine or a strong base to facilitate the precipitation of the product. google.com

More recently, novel catalytic systems have been developed, such as piperazine-based dicationic Brönsted acidic ionic salts. One such catalyst, piperazine-1,4-diium (B1225682) dihydrogen phosphate, has been effectively used in the synthesis of various heterocyclic compounds. researchgate.net This demonstrates the potential of incorporating the piperazine moiety itself into a catalytic system, which could be relevant for the synthesis of its derivatives.

For the synthesis of this compound, a catalytic approach could involve the use of an acid catalyst, such as the few drops of glacial acetic acid used in the synthesis of monothiocarbohydrazones, to facilitate the condensation reaction. nih.gov Alternatively, a base-catalyzed approach could also be considered, drawing on the methods used for thiocarbohydrazide synthesis.

Table 2: Catalytic Approaches in Thiocarbohydrazide Synthesis

| Catalyst/Additive | Reactants | Solvent | Key Conditions | Yield (%) | Reference |

| 2-Chloroethanol | Carbon Disulfide, Hydrazine Hydrate | Not specified | 80°C, 10-11 hours | >90 | sapub.orgresearchgate.net |

| Hydrazine | Hydrazinium dithiocarbazinate | Water | Reflux | Improved | google.com |

| Amine or Strong Base | Hydrazinium dithiocarbazinate | Water (optional) | Elevated Temperature | Not specified | google.com |

| Glacial Acetic Acid | Thiocarbohydrazide, Aldehyde | Ethanol (B145695) | Reflux for 1 hour | Not specified | nih.gov |

Purification and Isolation Techniques

The purification and isolation of this compound are crucial steps to obtain a product of high purity. Standard laboratory techniques are employed, guided by the methods used for related thiocarbohydrazide and piperazine compounds.

A common method for the isolation of thiocarbohydrazide and its derivatives is precipitation followed by filtration. researchgate.netgoogle.comgoogle.com After the reaction is complete, the mixture is often cooled, which leads to the precipitation of the solid product. nih.gov The precipitate is then collected by filtration and washed to remove impurities. For instance, in the synthesis of monothiocarbohydrazones, the product is collected by filtration after cooling the reaction mixture overnight. nih.gov

Recrystallization is a widely used technique to purify the isolated solid. Ethanol is a common solvent for the recrystallization of thiocarbohydrazide derivatives. nih.gov This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which results in the formation of purer crystals.

For piperazine derivatives, a range of purification techniques are utilized. In the synthesis of 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), the crude product was treated with water, filtered, and washed with a dilute HCl solution and brine before being dried. mdpi.com In cases where simple filtration and washing are insufficient, column chromatography is employed. For the purification of bis-isatin derivatives of thiocarbohydrazide, column chromatography was used, followed by recrystallization from ethanol. nih.gov

Another purification strategy for piperazine involves the formation of a salt. Impure piperazine can be dissolved in a solvent like acetone, and an acid such as acetic acid is added to precipitate piperazine diacetate, which can then be separated. google.com This salt formation method can be a highly effective purification step.

The purity of the final compound is typically verified using techniques such as thin-layer chromatography (TLC), and the structure is confirmed by spectroscopic methods like NMR and mass spectrometry. nih.govresearchgate.net

Table 3: Common Purification and Isolation Techniques

| Technique | Application | Details | Reference |

| Precipitation & Filtration | Isolation of thiocarbohydrazides and their derivatives. | The product is precipitated from the reaction mixture, often by cooling, and then separated by filtration. | researchgate.netgoogle.comgoogle.comnih.gov |

| Recrystallization | Purification of solid products. | The crude product is dissolved in a hot solvent (e.g., ethanol) and allowed to cool, forming purer crystals. | nih.gov |

| Washing | Removal of impurities from the isolated product. | The filtered solid is washed with various solvents such as water, dilute acid, or brine. | mdpi.com |

| Column Chromatography | Purification of complex mixtures. | The product is separated from impurities by passing the mixture through a column of adsorbent material. | nih.gov |

| Salt Formation | Purification of piperazine. | Piperazine is converted to a salt (e.g., diacetate) which precipitates and can be isolated in a purer form. | google.com |

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of Piperazine-1,4-dicarbothiohydrazide, offering comprehensive insights into its molecular structure. Techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecule's quantum mechanical properties, from vibrational and rotational energy levels to the shielding of atomic nuclei.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within this compound. cardiff.ac.uk These methods probe the vibrational modes of the molecule, which are characteristic of specific bonds and structural motifs. mdpi.com For a molecule with a center of inversion like the piperazine (B1678402) ring, IR and Raman spectroscopy are complementary, as some vibrational modes may be active in one technique but not the other. umich.edu

The key vibrational modes for this compound include:

N-H Stretching: The N-H bonds of the terminal hydrazide groups are expected to produce distinct bands in the IR spectrum, typically in the region of 3200-3400 cm⁻¹.

C-H Stretching: The methylene (B1212753) (CH₂) groups of the piperazine ring will exhibit symmetric and asymmetric stretching vibrations, usually found between 2800 and 3000 cm⁻¹.

C=S Stretching (Thioamide I): The thiocarbonyl group (C=S) is a key feature. Its stretching vibration is a major contributor to the "Thioamide I" band. This band is complex and coupled with other vibrations, but a significant absorption is expected in the 1200-1400 cm⁻¹ region. In related piperazine-triazole-thiol derivatives, the C=S group has been observed around 1688 cm⁻¹, though this is higher than a typical thiourea (B124793) C=S band and likely involves C=N character. lew.ro

C-N Stretching and N-H Bending (Thioamide II & III): The "Thioamide II" band, primarily due to C-N stretching coupled with N-H in-plane bending, appears in the 1350-1550 cm⁻¹ range. The "Thioamide III" band is a more complex mix of vibrations including C-N and N-N stretching.

Piperazine Ring Vibrations: The piperazine ring itself has characteristic "breathing" and deformation modes. In diketopiperazines, the ring's C-N stretching vibrations are observed, and their position can be influenced by the conformation (boat vs. planar) of the ring. gre.ac.uk

Table 1: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| N-H Stretch | -NH-NH₂ | 3200-3400 | IR |

| C-H Stretch | Piperazine -CH₂- | 2800-3000 | IR, Raman |

| C=S Stretch (Thioamide I) | -NH-C=S | 1200-1400 | IR, Raman |

| N-H Bend / C-N Stretch (Thioamide II) | -NH-C=S | 1350-1550 | IR |

| Piperazine Ring Modes | C-N-C | 1000-1200 | IR, Raman |

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be assembled. researchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments.

Piperazine Protons (-CH₂-): Due to the symmetry of the 1,4-disubstituted piperazine ring, the eight protons of the four methylene groups are chemically equivalent. They are expected to appear as a single, sharp singlet in the spectrum. In various piperazine derivatives, this signal typically resonates between 2.8 and 3.9 ppm. lew.ronih.govmdpi.com For example, in 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), these protons appear as a singlet at 3.85 ppm. mdpi.com However, restricted rotation around the N-C(S) amide-like bond or slow chair-to-chair interconversion of the piperazine ring at room temperature can lead to peak broadening or the appearance of multiple signals. nih.gov

Hydrazide Protons (-NH- and -NH₂): The protons on the nitrogen atoms of the carbothiohydrazide moiety will appear as broader signals. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. These signals are also exchangeable with deuterium, a feature that can be confirmed by adding a drop of D₂O to the NMR tube, which causes the signals to disappear.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Methylene | Piperazine Ring (-CH₂-) | ~3.0 - 3.9 | Singlet (s) or Broad Singlet | 8H |

| Amine | -NH₂ | Variable (Broad) | Singlet (s, broad) | 4H |

| Amide | -C(S)-NH- | Variable (Broad) | Singlet (s, broad) | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Piperazine Carbons (-CH₂-): Similar to the protons, the four methylene carbons of the symmetrically substituted piperazine ring are chemically equivalent and should give rise to a single signal. In related piperazine derivatives, this signal is typically found in the range of 43-53 ppm. lew.ronih.gov In one study, the piperazine carbons of a bis-substituted derivative were observed at 49.6 ppm. mdpi.com

Thiocarbonyl Carbon (-C=S): The carbon of the thiocarbonyl group is significantly deshielded and is expected to resonate at a much lower field, typically in the range of 170-190 ppm. For a related piperazine derivative containing a 1,2,4-triazole-3-thiol moiety, the C=S carbon was reported at 168.68 ppm. lew.ro

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Methylene | Piperazine Ring (-CH₂-) | ~43 - 53 |

| Thiocarbonyl | -C=S | ~170 - 190 |

To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would primarily be used to confirm the absence of coupling for the piperazine singlet and to identify any potential long-range couplings involving the N-H protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a clear correlation between the piperazine proton signal (~3.0-3.9 ppm) and the piperazine carbon signal (~43-53 ppm), confirming their direct bond.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The chromophores in this compound are the two thiocarbonyl (C=S) groups.

The electronic transitions associated with the thiocarbonyl group are:

n → π Transition:* This involves the excitation of a non-bonding electron (from the lone pair on the sulfur atom) to an anti-bonding π* orbital. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths. uzh.ch

π → π Transition:* This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally strong (high molar absorptivity) and occur at shorter wavelengths compared to the n → π* transition.

The presence of two thiocarbonyl groups in the molecule, separated by the piperazine spacer, means that electronic interactions between them are possible, which could influence the position and intensity of the absorption bands. The exact absorption maxima (λ_max) would need to be determined experimentally. researchgate.net

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| n → π | C=S | Longer Wavelength (Visible/Near-UV) | Weak |

| π → π | C=S | Shorter Wavelength (UV) | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of "this compound" through controlled fragmentation. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be gently transferred into the gas phase, typically as a protonated species [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, consistent with its molecular formula.

While specific fragmentation data for "this compound" is not extensively published, the fragmentation patterns of analogous piperazine derivatives are well-documented. xml-journal.net Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) experiments on related piperazine compounds reveal characteristic fragmentation pathways. xml-journal.net The primary cleavages are expected to occur at the C-N bonds within the piperazine ring and the N-N bonds of the carbothiohydrazide substituents. xml-journal.net

Expected key fragmentation pathways would likely involve:

Initial Cleavage: Scission of the N-C(S) bond connecting the carbothiohydrazide group to the piperazine nitrogen.

Ring Opening: Fission of the C-N bonds within the piperazine ring, leading to characteristic smaller fragments. xml-journal.net Studies on similar structures show common fragment ions at m/z 70 and m/z 56, corresponding to fragments of the piperazine ring. xml-journal.net

Side-Chain Fragmentation: Cleavage of the N-N bond within the thiohydrazide moiety.

A hypothetical fragmentation pattern based on these principles is outlined in the table below.

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Plausible Neutral Loss | Description |

| 237.05 | 178.03 | CSNHNH2 | Loss of a thiohydrazide group |

| 237.05 | 119.01 | C2S2N2H4 | Cleavage leading to a protonated piperazine dicarbothioaldehyde fragment |

| 237.05 | 85.03 | C2H4N(CS)NHNH2 | Fission of the piperazine ring |

| 237.05 | 70.06 | C4H6N2(CS)NHNH2 | Fragment corresponding to a portion of the piperazine ring |

Note: The m/z values are theoretical and based on the expected fragmentation of the target compound, informed by general piperazine fragmentation behavior.

X-ray Crystallography for Solid-State Structure Determination

Although a specific single-crystal structure of "this compound" is not publicly available, extensive studies on related piperazine salts and derivatives consistently reveal key structural features. nih.govresearchgate.net In virtually all reported crystal structures, the six-membered piperazine ring adopts a stable chair conformation . nih.govresearchgate.netwikipedia.org This arrangement minimizes steric strain and torsional interactions.

For "this compound," it is anticipated that the molecule would crystallize with the piperazine ring in a chair conformation, with the two carbothiohydrazide substituents attached to the nitrogen atoms. These substituents would likely occupy equatorial positions to minimize steric hindrance, a common feature in substituted piperazine structures. wikipedia.org The crystal packing would be heavily influenced by intermolecular hydrogen bonding involving the N-H groups of the hydrazide moieties and the sulfur atoms, creating a stable three-dimensional lattice. nih.gov

The table below presents typical crystallographic parameters for a related piperazine salt, illustrating the type of data obtained from a single-crystal XRD experiment.

| Parameter | Example Value (Piperazine-1,4-diium bis(4-aminobenzenesulfonate)) nih.gov |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 10.1709 (4) |

| b (Å) | 8.4461 (3) |

| c (Å) | 21.5569 (9) |

| V (ų) | 1851.83 (12) |

| Z (molecules/unit cell) | 4 |

| Conformation | Chair |

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. For a pure, crystalline sample of "this compound," the PXRD pattern would exhibit a series of sharp peaks at specific 2θ angles. This pattern serves as a unique fingerprint for the crystalline phase of the compound. While it does not provide the detailed atomic coordinates of a single-crystal study, it is crucial for confirming the phase purity of a synthesized batch, identifying different polymorphic forms, and monitoring structural changes under various conditions. The peak positions and intensities are determined by the dimensions of the unit cell and the arrangement of molecules within it.

Conformational Analysis and Stereochemistry

The conformational flexibility and stereodynamics of the piperazine ring are critical aspects of its chemistry.

The piperazine ring can theoretically exist in several conformations, most notably the chair and boat forms.

Chair Conformation: This is the most stable and lowest-energy conformation for the piperazine ring. wikipedia.org It minimizes both angular strain and torsional strain, with hydrogen atoms or substituents on adjacent carbons being staggered. Crystallographic data from numerous piperazine derivatives confirm the prevalence of the chair form in the solid state. nih.govresearchgate.net

Boat Conformation: The boat conformation is significantly higher in energy due to torsional strain from eclipsing interactions and steric hindrance between the "flagpole" positions. While generally disfavored, the boat conformation can be observed in certain constrained systems or in metal-coordinated complexes where interactions with a metal ion can stabilize this less favorable arrangement. nih.gov

For "this compound," the chair conformation is the overwhelmingly expected ground-state structure in both solution and the solid state due to its inherent stability.

In solution, the piperazine ring is not static but undergoes dynamic processes. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these dynamics, particularly the rate of chair-to-chair ring inversion. dntb.gov.ua For an unsubstituted piperazine, this inversion is rapid at room temperature.

In "this compound," the presence of the two bulky carbothiohydrazide substituents on the nitrogen atoms would introduce a significant energy barrier to this ring inversion. Furthermore, rotation around the N-C(S) bonds of the substituents would be restricted, leading to the possibility of multiple conformers (rotamers) coexisting in solution. dntb.gov.ua Variable-temperature NMR studies could be employed to determine the energy barriers for these processes. By cooling the sample, the exchange between different conformations can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer and the calculation of the activation energy for their interconversion. dntb.gov.ua

Theoretical and Computational Investigations of Piperazine 1,4 Dicarbothiohydrazide

Quantum Chemical Calculations (e.g., DFT Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular characteristics of Piperazine-1,4-dicarbothiohydrazide. These computational methods are instrumental in predicting the geometric and electronic properties of the molecule.

The initial step in the computational analysis involves the optimization of the molecular geometry to determine its most stable conformation, known as the equilibrium structure. For piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to achieve this. bohrium.com The optimization process minimizes the energy of the molecule with respect to its atomic coordinates.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For piperazine derivatives, the HOMO is typically localized on the electron-rich regions, which in the case of this compound would likely involve the sulfur and nitrogen atoms of the dicarbothiohydrazide groups. Conversely, the LUMO is generally distributed over the electron-deficient areas. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions, indicating greater reactivity. Computational studies on similar piperazine-containing compounds have shown that the nature and position of substituents significantly modulate this energy gap. researchgate.net

Vibrational frequency analysis, performed computationally, is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the characteristic peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, key vibrational frequencies would include the N-H and C-H stretching vibrations, the C=S stretching of the thioamide group, and the various modes associated with the piperazine ring. Theoretical calculations help in understanding the coupling between different vibrational modes and provide a more detailed interpretation of the experimental spectroscopic data. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

In this compound, the regions of negative potential are expected to be concentrated around the electronegative sulfur and nitrogen atoms of the dicarbothiohydrazide moieties, making them susceptible to electrophilic attack. The hydrogen atoms of the N-H groups, on the other hand, would exhibit a positive potential, rendering them as sites for nucleophilic interactions. The MEP map provides a clear and intuitive representation of the molecule's reactive sites. researchgate.net

Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Indices)

To quantify the chemical reactivity of this compound more precisely, various reactivity descriptors derived from DFT can be calculated. These include global reactivity indices such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) and Softness (S) are measures of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap, while a softer molecule has a smaller gap.

Electronegativity (χ) describes the molecule's ability to attract electrons.

The Electrophilicity Index (ω) quantifies the energy stabilization of a molecule when it accepts an additional electronic charge from the environment.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors provide a more nuanced understanding of the molecule's reactivity compared to the qualitative picture offered by MEP maps. researchgate.net

Non-Linear Optical (NLO) Properties Prediction and Analysis

Molecules with significant charge transfer characteristics and extended π-conjugation often exhibit non-linear optical (NLO) properties, making them suitable for applications in optoelectronics and photonics. Computational methods can predict the NLO response of a molecule by calculating its first and second hyperpolarizabilities (β and γ, respectively).

An extensive search for scientific literature detailing the theoretical and computational investigations of This compound , specifically focusing on its conformational landscapes via molecular dynamics simulations, has revealed a significant gap in the available research.

Currently, there are no published studies or accessible data that specifically address the use of molecular dynamics simulations to explore the conformational possibilities of this compound. This method, which models the physical movements of atoms and molecules, is a powerful tool for understanding the dynamic nature of chemical structures. However, it appears that this specific compound has not yet been the subject of such an investigation.

Consequently, it is not possible to provide a detailed report, including research findings and data tables, on the molecular dynamics simulations and conformational landscapes of this compound as requested. The absence of primary research in this specific area prevents a scientifically accurate and informative discussion on this topic.

Further research in the field of computational chemistry would be required to generate the data necessary to fulfill this specific line of inquiry.

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles for Chelating Coordination

The design of Piperazine-1,4-dicarbothiohydrazide as a chelating agent is fundamentally based on the strategic placement of its donor atoms and the conformational flexibility of the piperazine (B1678402) ring. These features enable it to bind to metal ions in a multidentate fashion, leading to the formation of stable chelate rings.

The coordination capability of this compound is primarily governed by the presence of nitrogen and sulfur atoms within its dicarbothiohydrazide moieties. These atoms possess lone pairs of electrons, enabling them to act as Lewis bases and donate electron density to a metal center. The thioamide group (-CSNH-) can exist in tautomeric forms, but it is the thione form that typically participates in coordination.

The nitrogen and sulfur atoms exhibit different donor properties. According to the Hard and Soft Acids and Bases (HSAB) principle, sulfur is considered a soft donor atom, while nitrogen is a harder donor. This dual nature allows this compound to coordinate with a broad spectrum of metal ions. Soft metal ions, such as Cu(I) and Cd(II), will preferentially bind to the soft sulfur atom, whereas harder metal ions like Fe(III) and Cr(III) will have a stronger affinity for the nitrogen atoms. Borderline metal ions like Ni(II), Cu(II), and Zn(II) can effectively coordinate with both donor atoms.

This compound is a potentially polydentate ligand. Each dicarbothiohydrazide arm can act as a bidentate N,S-donor, coordinating to a metal ion through the amine nitrogen and the thiocarbonyl sulfur. This results in the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry.

Given the presence of two such functional groups on opposite sides of the piperazine ring, the ligand can exhibit different coordination modes. It can coordinate to a single metal center in a tetradentate fashion, assuming the piperazine ring adopts a suitable conformation. More commonly, it acts as a bridging ligand, with each dicarbothiohydrazide group coordinating to a different metal ion, leading to the formation of binuclear or polynuclear complexes. This bridging capability is a key feature in the design of metal-organic frameworks and coordination polymers.

Synthesis of Metal Complexes of this compound

The synthesis of metal complexes with this compound is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final structure and composition of the complex.

This compound readily forms complexes with a variety of first-row transition metal ions. nih.gov These complexes are often synthesized by mixing an alcoholic or aqueous solution of the ligand with a solution of the corresponding metal salt, such as a chloride, nitrate, or acetate (B1210297). The resulting complexes often precipitate from the solution and can be isolated by filtration.

Spectroscopic and magnetic studies are crucial for elucidating the geometry of these complexes. For instance, square planar or tetrahedral geometries are often proposed for Ni(II), Cu(II), and Zn(II) complexes based on their electronic spectra and magnetic moments. researchgate.netnih.gov The coordination of the ligand to the metal ion is typically confirmed by infrared spectroscopy, where shifts in the vibrational frequencies of the C=S and N-H bonds are observed upon complexation.

Table 1: Properties of Selected Transition Metal Complexes with Piperazine-based Ligands

| Metal Ion | Proposed Geometry | Coordination Mode |

|---|---|---|

| Ni(II) | Square-planar | Bidentate (N,S) |

| Cu(II) | Square-planar | Bidentate (N,S) |

| Zn(II) | Tetrahedral | Bidentate (N,S) |

| Cd(II) | Tetrahedral | Bidentate (N,S) |

The coordination chemistry of this compound with lanthanide and actinide ions is a less explored area of research. However, the principles of coordination suggest that complexation is feasible. researchgate.net Lanthanide ions, being hard acids, are expected to preferentially coordinate to the nitrogen donor atoms of the ligand. The synthesis of such complexes would likely involve the reaction of the ligand with lanthanide salts, such as nitrates or chlorides, in a non-aqueous solvent to prevent the coordination of water molecules. nih.govresearchgate.net

The characterization of these complexes would rely heavily on techniques such as luminescence spectroscopy, as many lanthanide ions exhibit characteristic f-f electronic transitions. nih.gov The coordination of the ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, potentially enhancing its luminescence.

Research on the complexation with actinide ions is even more limited, likely due to the radioactivity and handling challenges associated with these elements. However, the fundamental coordination principles would still apply.

Determining the stoichiometry of the metal complexes of this compound is essential for understanding their structure and properties. Several methods are employed for this purpose.

One common technique is the mole ratio method, where a series of solutions are prepared with a fixed concentration of the metal ion and varying concentrations of the ligand. The formation of the complex is monitored by a physical property, such as absorbance at a specific wavelength. A plot of this property versus the ligand-to-metal molar ratio will show a break at the point corresponding to the stoichiometry of the complex.

Job's method of continuous variation is another widely used technique. In this method, a series of solutions are prepared where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied. A plot of the change in a physical property against the mole fraction of the ligand will exhibit a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex.

Elemental analysis, which determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the isolated complex, provides a direct confirmation of the proposed stoichiometry. nih.gov

Table 2: Stoichiometry of Metal Complexes with Piperazine-based Ligands

| Metal Ion | Ligand-to-Metal Ratio | Method of Determination |

|---|---|---|

| Cu(II) | 1:1 and 1:2 | Spectrophotometric Titration |

| Ni(II) | 1:1 and 1:2 | Mole Ratio Method |

| Co(II) | 1:1 and 1:2 | Job's Method |

| Zn(II) | 1:1 | Elemental Analysis |

In-depth Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive search of scientific literature and chemical databases has revealed a significant scarcity of publicly available information on the specific chemical compound this compound and its metal complexes. Consequently, the creation of a detailed article focusing on its coordination chemistry, as per the requested outline, is not feasible at this time.

While the field of coordination chemistry extensively covers various piperazine derivatives and their interactions with metal ions, specific research detailing the synthesis, structural characterization, and physicochemical properties of metal complexes with this compound appears to be limited or not indexed in readily accessible scientific databases.

Searches for data pertaining to the spectroscopic evidence of metal-ligand bonding (IR, UV-Vis, NMR, EPR), X-ray crystallographic structures, magnetic properties, ligand field theory applications, and thermodynamic stability constants for complexes of this particular ligand did not yield specific results.

The scientific community has, however, published a considerable body of work on related compounds, such as piperazine-dithiocarbamates and other thio-functionalized piperazine ligands. For instance, studies on complexes of ligands like 1,4-bis(2-hydroxyethyl)piperazine and various piperazine-based macrocycles provide insights into the general coordination behavior of the piperazine moiety. These studies often include:

Spectroscopic Analysis: Infrared (IR) spectroscopy is commonly used to confirm the coordination of the piperazine nitrogen atoms to a metal center, typically observed by a shift in the N-H or C-N stretching frequencies. biointerfaceresearch.com UV-Visible (UV-Vis) spectroscopy helps in understanding the electronic transitions within the metal complexes. biointerfaceresearch.com

Structural Determination: Single-crystal X-ray diffraction has been employed to determine the precise three-dimensional structure of various piperazine-containing metal complexes, confirming coordination numbers and geometries. nih.govresearchgate.net

Thermodynamic Studies: The stability of metal complexes with piperazine derivatives, such as 1,4-bis(3-aminopropyl)-piperazine, has been investigated using techniques like potentiometry to determine stability constants (log β) and thermodynamic parameters (ΔG°, ΔH°, ΔS°). nih.gov These studies often follow the Irving-Williams order for divalent metal ions. nih.gov

It is important to note that while these findings on related molecules provide a general framework for understanding the coordination chemistry of piperazine-based ligands, the specific electronic and steric properties of the dicarbothiohydrazide functional groups in this compound would lead to unique coordination behavior and complex properties. The thiohydrazide moiety introduces additional potential donor sites (sulfur and hydrazinic nitrogen atoms), which would significantly influence the ligand's coordination modes, the geometry of the resulting metal complexes, and their electronic and magnetic properties.

Without dedicated research on this compound, any discussion on its coordination chemistry would be speculative and would not meet the required standards of scientific accuracy. Further experimental research and publication in peer-reviewed journals are necessary to elucidate the specific characteristics of this compound and its potential as a ligand in coordination chemistry.

Supramolecular Architectures and Self Assembly of Piperazine 1,4 Dicarbothiohydrazide Analogues

Hydrogen Bonding Networks in Crystalline Solids

The crystalline state of piperazine-1,4-dicarbothiohydrazide analogues is predominantly governed by a network of hydrogen bonds. The piperazine (B1678402) ring, typically adopting a stable chair conformation, possesses N-H groups that can act as hydrogen bond donors. Furthermore, the dicarbothiohydrazide functional groups introduce additional N-H donors and sulfur atoms which are effective hydrogen bond acceptors.

In the solid state, piperazine and its derivatives are known to form extensive hydrogen-bonded chains and sheets. For instance, piperazine itself crystallizes to form N-H···N hydrogen-bonded chains, which are further linked to create sheet-like structures. biointerfaceresearch.com The introduction of the dicarbothiohydrazide arms in this compound provides the potential for more complex and robust hydrogen bonding motifs. The presence of the thioamide functionality allows for the formation of strong N–H···S hydrogen bonds, which are a significant driving force in the crystal packing of thioamides and related compounds. These interactions, along with N–H···N bonds, can lead to the formation of one-dimensional chains, two-dimensional layers, and three-dimensional networks.

The specific hydrogen bonding patterns can be influenced by the presence of solvent molecules of crystallization, which can be incorporated into the network, further stabilizing the crystal lattice through additional hydrogen bonds.

Formation of Co-crystals and Adducts

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. researchgate.net This is achieved by combining a target molecule with a co-former in a stoichiometric ratio within the crystal lattice. Piperazine and its derivatives are excellent candidates for co-crystal formation due to their hydrogen bonding capabilities. nih.gov

Analogues of this compound can form co-crystals with a variety of co-formers, particularly those containing complementary hydrogen bonding sites such as carboxylic acids, phenols, and other N-heterocycles. The formation of these co-crystals is driven by the establishment of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. For piperazine derivatives, common synthons involve N–H···O and N–H···N hydrogen bonds. In the case of this compound, the thioamide group introduces the possibility of forming strong N–H···S synthons with appropriate acceptors.

The formation of adducts, particularly with proton transfer leading to salt formation, is also a prominent feature of piperazine chemistry. In the presence of strong acids, the basic nitrogen atoms of the piperazine ring can become protonated, leading to the formation of piperazinium cations. These cations then form ionic hydrogen bonds with the conjugate base of the acid, often leading to highly stable, three-dimensional networks. For example, piperazine-1,4-diium (B1225682) dications have been observed to form complex structures with various anions, stabilized by a network of N—H···O and O—H···O hydrogen bonds. mdpi.com

Metal-Directed Self-Assembly

The nitrogen and sulfur atoms within this compound and its analogues are excellent donor sites for coordination to metal ions. This property allows for the use of these molecules as organic ligands in the construction of coordination polymers and metal-organic frameworks (MOFs).

Generation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended structures formed by the coordination of metal ions with organic bridging ligands. MOFs are a subclass of coordination polymers that are typically porous. The multidentate nature of this compound, with potential coordination sites at the piperazine nitrogens and the sulfur and terminal amino groups of the dicarbothiohydrazide arms, makes it a versatile ligand for building such structures.

The geometry of the resulting coordination polymer or MOF is influenced by several factors, including the coordination preference of the metal ion, the conformational flexibility of the ligand, and the reaction conditions. Piperazine-based ligands have been successfully employed to create a variety of coordination polymers with diverse topologies. For instance, N,N′-bis-(pyridine-4-carboxamido)piperazine has been used to construct a three-dimensional coordination polymer with zinc(II) ions. wikipedia.org The thiocarbonohydrazide moiety is also known to coordinate to a range of transition metals, often acting as a bidentate or bridging ligand. tandfonline.com

Influence of Conformation on Supramolecular Aggregation

In substituted piperazines, the preference for an axial or equatorial conformation of the substituent can be influenced by steric and electronic factors, including the potential for intramolecular hydrogen bonding. iucr.org For this compound, the conformation of the dicarbothiohydrazide arms relative to the piperazine ring will dictate how the molecule presents its hydrogen bonding and coordination sites, thereby influencing the resulting supramolecular assembly. The ability of the molecule to adopt different conformations allows it to adapt to various crystalline environments and to interact effectively with different co-formers or metal ions.

Intermolecular Interactions (e.g., N–H···S, C–H···S, π-stacking)

Beyond the primary hydrogen bonds, weaker intermolecular interactions also contribute to the stability of the crystal structures of this compound analogues. These include C–H···S interactions, where a carbon-hydrogen bond acts as a weak donor to a sulfur acceptor, and in the case of aromatic analogues, π-stacking interactions between aromatic rings.

While the piperazine ring itself is not aromatic, derivatives can be synthesized that incorporate aromatic moieties. In such cases, π-π stacking can be a significant factor in the crystal packing, leading to the formation of columnar or layered structures.

The thioamide group is a key player in directing the intermolecular interactions. The N–H···S hydrogen bond is a particularly important and directional interaction that strongly influences the packing of sulfur-containing molecules.

Analysis via Hirshfeld Surface and Reduced Density Gradient (RDG)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which typically correspond to hydrogen bonds.

Reduced Density Gradient (RDG) analysis is another computational method that can be used to identify and characterize non-covalent interactions. RDG plots can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. This technique would be valuable in further elucidating the nature and strength of the various intermolecular forces at play in the supramolecular architectures of this compound analogues.

Applications in Chemical Science and Materials

Potential in Catalysis

The ability of piperazine-1,4-dicarbothiohydrazide to form stable complexes with a variety of metal ions is a key driver of its potential catalytic applications. The resulting metal complexes can act as either homogeneous or heterogeneous catalysts, offering distinct advantages depending on the specific reaction and process requirements.

Transition metal complexes derived from piperazine-based ligands have shown considerable promise as homogeneous catalysts in a range of organic transformations. While direct studies on the catalytic activity of this compound complexes are emerging, the broader family of piperazine (B1678402) derivatives provides a strong indication of their potential. For instance, various transition metal complexes with piperazine-containing ligands have been effectively employed in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. nih.gov The catalytic activity of these complexes is often attributed to the ability of the piperazine moiety and its functional groups to stabilize the metal center and facilitate the elementary steps of the catalytic cycle.

Furthermore, the design of pincer-type ligands incorporating a piperazine core has been a successful strategy in developing highly active and selective homogeneous catalysts for processes like hydrogenation and dehydrogenation. mdpi.com The rigid framework of these ligands enhances the stability of the catalytic species and allows for fine-tuning of the electronic and steric properties of the metal center. Palladium(II) complexes of 1,4-bis(2-hydroxyethyl)piperazine have also been synthesized and studied as models for platinum-based anticancer drugs, demonstrating the versatility of piperazine derivatives in coordinating with transition metals. researchgate.net These examples underscore the potential of this compound to serve as a ligand in the development of novel homogeneous catalysts with unique reactivity and selectivity. The presence of the carbothiohydrazide groups could introduce additional coordination modes and electronic effects, potentially leading to catalysts with enhanced performance for specific applications.

Coordination polymers (CPs) are crystalline materials formed by the self-assembly of metal ions and organic ligands. They offer a promising platform for developing heterogeneous catalysts due to their high surface area, tunable porosity, and the potential for active site isolation. Piperazine and its derivatives are excellent candidates for the construction of CPs due to their bridging capabilities.

Research on piperazine-bridged molybdenum(VI) polymers has demonstrated their effectiveness as recyclable heterogeneous catalysts for the selective oxygenation of alkenes and sulfides. researchgate.net These polymeric catalysts can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity, a significant advantage for sustainable chemical processes. Similarly, zinc(II) coordination polymers have been shown to act as effective heterogeneous catalysts in various organic transformations. mdpi.com The development of coordination polymers based on this compound could lead to robust and reusable catalysts. The thiohydrazide functionalities can provide strong coordination sites for metal ions, potentially leading to highly stable and catalytically active frameworks. The ability to tailor the structure and properties of these CPs by varying the metal ion and synthesis conditions opens up possibilities for designing catalysts for a wide range of chemical reactions.

Advanced Materials Science Applications

The unique structural and electronic properties of this compound and its derivatives make them attractive components for the development of advanced materials with tailored functionalities.

Perovskite solar cells have emerged as a highly promising photovoltaic technology, but their long-term stability remains a critical challenge. Recent studies have shown that incorporating piperazine derivatives into perovskite structures can significantly enhance their stability.

Specifically, the use of piperazine-1,4-diium (B1225682) iodide, a close derivative of the title compound, has been shown to radically improve the thermal stability of cesium lead iodide (CsPbI₃) perovskites. rsc.orgresearchgate.net The incorporation of a small amount of piperazine-1,4-diium iodide leads to the formation of a 2D Ruddlesden-Popper perovskite structure, which effectively stabilizes the photoactive phase of the material. rsc.orgresearchgate.net This modification results in perovskite films that can withstand high temperatures for extended periods without degradation. rsc.org

Furthermore, using piperazine as a dopant in the electron transport layer of inverted planar perovskite solar cells has been found to enhance both the efficiency and stability of the devices. researchgate.net The addition of piperazine improves the electronic properties of the transport layer and leads to more uniform film formation. researchgate.net These findings highlight the significant potential of piperazine-based compounds, including this compound, as additives to improve the durability and performance of perovskite-based optoelectronic devices.

Table 1: Stability Enhancement of CsPbI₃ Perovskite with Piperazine-1,4-diium Iodide

| Material | Heat Treatment | Observation | Reference |

| Pristine CsPbI₃ | 100 °C for 16 hours | Serious degradation | rsc.org |

| CsPbI₃ with 3% Piperazine-1,4-diium Iodide | 100 °C for 24 hours | No phase transition | rsc.org |

The ability to tune the properties of materials at the molecular level is crucial for the development of advanced technologies. Piperazine derivatives have shown potential in this area. For instance, 1,4-bis(trimethylsilyl)piperazine (B1638962) has been utilized as a precursor for the chemical vapor deposition of silicon carbonitride films. By controlling the deposition process, the properties of these films can be tailored for specific applications in electronics and coatings. This suggests that this compound could also serve as a precursor for the synthesis of novel thin films or bulk materials with tunable electronic, optical, or mechanical properties. The presence of sulfur and nitrogen atoms could lead to materials with interesting semiconductor or conductive properties.

Non-linear optical (NLO) materials are essential for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic materials have garnered significant interest for NLO applications due to their large and fast NLO responses. Several studies have investigated the NLO properties of piperazine derivatives, demonstrating their potential in this field.

Table 2: Non-Linear Optical Properties of Selected Piperazine Derivatives

| Compound | Crystal System | NLO Property | Reference |

| Piperazine-1,4-diium bis(2,4,6-trinitrophenolate) | Monoclinic | Second Harmonic Generation | nih.gov |

| Piperazine-1,4-diium bis(2,4-dichlorobenzoate) | Monoclinic | Third-Order NLO | bohrium.com |

| Piperazine-1,4-diium bis(salicylate) | Monoclinic | Third-Order NLO | bohrium.com |

Chemo-sensing and Analytical Applications

The design of chemosensors relies on the principle of a molecule selectively interacting with a target analyte, resulting in a measurable signal. The structure of this compound incorporates key features that are highly desirable for chemosensing applications, including nitrogen and sulfur donor atoms that can coordinate with metal ions and hydrogen bond donors that can interact with anions.

Thiocarbonohydrazide and its derivatives have been extensively studied as colorimetric chemosensors for various heavy and transition metal ions. nitk.ac.innih.gov The presence of both sulfur and nitrogen atoms allows for the formation of stable complexes with metal ions, often leading to distinct changes in their electronic absorption spectra, which can be observed as a color change.

Research on analogous thiocarbonohydrazide-based sensors has demonstrated high selectivity and sensitivity for environmentally and biologically significant metal ions. nitk.ac.innih.gov For instance, a series of colorimetric chemosensors derived from thiocarbonohydrazide have shown remarkable sensitivity for heavy metal ions such as Hg²⁺, Cd²⁺, and Pb²⁺, with detection limits in the micromolar (µM) range. nih.gov The introduction of a piperazine linker, as in this compound, can further influence the selectivity and binding properties of the sensor by providing a pre-organized platform for the coordinating groups. The piperazine ring can act as a rigid spacer, holding the two thiocarbonohydrazide units in a specific orientation that may enhance binding to certain metal ions.

The predicted mechanism of metal ion detection by this compound would involve the coordination of the metal ion with the sulfur and nitrogen atoms of the thiocarbonohydrazide moieties. This interaction would likely perturb the intramolecular charge transfer (ICT) within the molecule, leading to a noticeable colorimetric or fluorometric response.

Table 1: Chemo-sensing Performance of Related Thiocarbonohydrazide Derivatives for Metal Ion Detection

| Sensor Moiety | Target Metal Ion(s) | Detection Limit (µM) | Observed Signal |

| Thiocarbonohydrazide Derivative R1 | Hg²⁺ | 2.72 | Colorimetric |

| Thiocarbonohydrazide Derivative R2 | Cu²⁺ | 3.34 | Colorimetric |

| Thiocarbonohydrazide Derivative R3 | Cd²⁺ | 3.22 | Colorimetric |

| Thiocarbonohydrazide Derivative R4 | Hg²⁺, Cd²⁺, Pb²⁺ | 0.70, 0.20, 0.30 | Multi-colorimetric |

| Thiocarbonohydrazide Derivative R5 | Cu²⁺ | 0.90 | Colorimetric |

| Thiocarbonohydrazide Derivative R6 | Cu²⁺ | 1.20 | Colorimetric |

Data compiled from studies on various thiocarbonohydrazide-based chemosensors. nih.gov

The development of synthetic receptors for the selective recognition of anions is a rapidly growing area of supramolecular chemistry. Anions play crucial roles in numerous biological and environmental processes, making the development of effective anion sensors a significant scientific challenge. The hydrogen bonding capabilities of the N-H protons in the thiocarbonohydrazide groups of this compound make it a promising candidate for anion sensing.

Derivatives of thiocarbonohydrazone have been investigated as chemosensors for anions, with notable success in the recognition of fluoride (B91410) ions. nih.gov The interaction between the N-H protons and the anion can lead to changes in the spectroscopic properties of the molecule, such as a color change or a shift in fluorescence emission, which forms the basis for detection. The piperazine core in this compound could enforce a spatial arrangement of the two thiocarbonohydrazide arms that is conducive to encapsulating or strongly binding specific anions.

The predicted mechanism for anion sensing would involve the formation of hydrogen bonds between the N-H protons of the thiocarbonohydrazide groups and the target anion. This interaction would likely modulate the electronic properties of the molecule, resulting in a detectable optical response. The symmetrical structure of this compound could allow for cooperative binding of an anion by both thiocarbonohydrazide units, potentially leading to higher selectivity and affinity.

Table 2: Potential Anion Sensing Capabilities Based on Related Structures

| Sensing Moiety | Target Anion | Principle of Detection | Potential Application |

| Bis-pentafluorophenyl thiocarbohydrazone | F⁻ | Selective recognition | Environmental monitoring |

Information based on studies of related thiocarbohydrazone derivatives. nih.gov

Future Perspectives in Piperazine 1,4 Dicarbothiohydrazide Research

Development of Novel Synthetic Routes

The classical synthesis of thiosemicarbazide (B42300) derivatives often involves the condensation of hydrazides with isothiocyanates or the reaction of amines with carbon disulfide followed by treatment with hydrazine (B178648). While effective, these methods can be time-consuming and may require harsh reaction conditions. Future research is poised to develop more efficient, sustainable, and versatile synthetic strategies for Piperazine-1,4-dicarbothiohydrazide.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields for a variety of heterocyclic compounds, including quinoline (B57606) thiosemicarbazones and 1,2,4-triazole (B32235) based piperazine (B1678402) derivatives. mdpi.comnih.govresearchgate.netscipublications.com For the synthesis of this compound, a microwave-assisted approach could involve the rapid reaction of piperazine with carbon disulfide and hydrazine hydrate (B1144303), potentially in a one-pot setup to maximize efficiency. The comparative yields between conventional and microwave-assisted synthesis for similar compounds have demonstrated the clear advantage of the latter. mdpi.com

Another area ripe for exploration is the application of multicomponent reactions (MCRs) . MCRs, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. A multicomponent approach to this compound could be designed, potentially involving piperazine, carbon disulfide, and a hydrazine source under optimized conditions.

Furthermore, the development of green synthetic routes using environmentally benign solvents and catalysts is a critical future direction. This could involve exploring water or ethanol (B145695) as reaction media and employing catalysts that are recyclable and non-toxic. The principles of green chemistry are increasingly integral to modern synthetic organic chemistry and their application to the synthesis of this compound would be a significant advancement.

Exploration of Less Common Metal Complex Formations

The dithiocarbamate (B8719985) and thiosemicarbazide moieties are excellent ligands for a wide range of metal ions. While complexes with common transition metals are well-documented, a significant future perspective lies in the exploration of complex formation between this compound and less common metals , particularly the f-block elements (lanthanides and actinides) .

Dithiocarbamates are known to form stable complexes with lanthanides and actinides. nih.gov Theoretical studies on actinide and lanthanide complexes with dithiocarbamate ligands have revealed interesting differences in covalency, suggesting that sulfur-donor ligands promote covalence in heavy actinides. nih.gov This fundamental understanding opens the door to designing this compound complexes with specific electronic and magnetic properties. The piperazine linker can also play a crucial role in the formation of polynuclear or macrocyclic f-block metal complexes. nih.govmdpi.comjocpr.com

The synthesis and characterization of such complexes would be a frontier in coordination chemistry. These novel f-block element complexes could exhibit unique luminescent, magnetic, and catalytic properties. For instance, lanthanide complexes are renowned for their characteristic luminescence, and incorporating them into a this compound framework could lead to new materials for applications in lighting, sensing, and bio-imaging. researchgate.net The catalytic potential of these complexes in organic synthesis, for reactions such as C-O and C-N bond formation, also warrants investigation. neuroquantology.com

Advanced Computational Studies for Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, advanced computational studies represent a significant avenue for future research, providing insights that can guide experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its potential metal complexes. nih.govnih.govresearchgate.net Such studies can predict the most stable conformations of the molecule, the nature of the frontier molecular orbitals (HOMO and LUMO), and the reactive sites for electrophilic and nucleophilic attack. nih.gov For instance, DFT has been used to study thiosemicarbazide derivatives to understand their reactivity and potential as corrosion inhibitors. nih.gov

Molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets, such as enzymes and DNA. nih.govnih.gov This can aid in the rational design of new therapeutic agents. For example, docking studies have been successfully used to understand the binding mechanisms of piperazine-based compounds with various protein targets. nih.gov

Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using in silico tools. This allows for the early-stage assessment of the drug-likeness of this compound derivatives, saving time and resources in the drug discovery process.

The combination of these computational methods can provide a comprehensive theoretical understanding of this compound, accelerating the discovery of its potential applications.

| Computational Method | Application for this compound | Key Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure, geometry, and spectroscopic properties. | Stable conformations, frontier orbital energies, reactive sites. |

| Molecular Docking | Prediction of binding affinity and interactions with biological macromolecules. | Potential as a therapeutic agent, identification of key binding interactions. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Drug-likeness, potential for oral bioavailability, toxicity risks. |

Design of Highly Functionalized Hybrid Materials

The unique structural features of this compound make it an attractive building block for the design of novel hybrid materials with tailored properties. Future research in this area could focus on several key classes of materials.

Polymers: The bifunctional nature of this compound, with its two dicarbothiohydrazide units, makes it an ideal monomer for the synthesis of novel polymers. These polymers could be synthesized through condensation polymerization or by incorporating the molecule into existing polymer backbones. Piperazine-based polymers have already been explored for their antimicrobial properties, suggesting that polymers derived from this compound could also exhibit interesting biological activities. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The piperazine and dicarbothiohydrazide moieties can both act as coordination sites, making this compound a promising ligand for the synthesis of new MOFs. rsc.orgmdpi.comuniven.ac.zanih.gov These MOFs could exhibit high porosity and be investigated for applications in gas storage, separation, and catalysis. For example, a piperazine-functionalized MOF has shown enhanced methane (B114726) storage capacity. rsc.org

Functionalized Nanoparticles: this compound can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles. The sulfur atoms in the dicarbothiohydrazide groups can form strong bonds with the surface of gold nanoparticles, while the piperazine core can be further modified to introduce other functionalities. These functionalized nanoparticles could have applications in areas such as drug delivery, bio-imaging, and catalysis. nih.gov

The development of these hybrid materials would significantly expand the scope of applications for this compound beyond its use as a simple molecule.

| Hybrid Material | Potential Synthetic Approach | Potential Applications |

| Polymers | Condensation polymerization of this compound with suitable co-monomers. | Antimicrobial materials, specialty polymers with metal-chelating properties. |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with various metal ions. | Gas storage and separation, heterogeneous catalysis. |

| Functionalized Nanoparticles | Surface modification of gold or magnetic nanoparticles. | Targeted drug delivery, diagnostic probes, nanocatalysis. |

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of chemical research is intrinsically linked to the development of new technologies. The future study of this compound will undoubtedly benefit from its integration with emerging technologies in both synthesis and characterization.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. thieme.de The synthesis of this compound could be adapted to a flow chemistry setup, allowing for a more efficient and reproducible production process. This would be particularly beneficial for optimizing reaction conditions and for the large-scale synthesis of the compound and its derivatives.

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large libraries of compounds for a specific activity. In the context of this compound, HTS could be used to quickly evaluate the biological activity of a wide range of its derivatives against various targets. Similarly, HTS could be employed to screen for optimal catalysts and reaction conditions for the synthesis of the compound and its metal complexes.

Advanced Characterization Techniques: The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. Advanced analytical techniques such as two-dimensional NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction will continue to be vital for unambiguous structure elucidation. nih.govnih.govnih.gov Techniques like thermogravimetric analysis (TGA) can provide valuable information on the thermal stability of the compound and its metal complexes.

By embracing these emerging technologies, researchers can accelerate the pace of discovery and innovation in the field of this compound chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.